[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid
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Overview
Description
“[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 203.96 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BF3O2 . The InChI code is 1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalysis and Synthesis
Catalytic Applications : [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been found effective as catalysts in chemical reactions. For instance, they catalyze the dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Protective Groups in Organic Synthesis : Boronic esters derived from compounds like 2,6-bis(trifluoromethyl)phenyl boronic acid are used as protective groups for diols. These esters are stable and can be deprotected under mild conditions, proving useful in the synthesis of complex organic molecules (Shimada et al., 2018).
Molecular Recognition and Sensing
Saccharide Recognition : Phenyl boronic acids, including variants of this compound, have shown utility in saccharide recognition. They bind to pendant diols, which is useful in sensing applications, particularly for detecting sugars (Mu et al., 2012).
Biological Interactions : Boronic acids interact with carbohydrate moieties on biological membranes, which can be significant for developing biomedical applications such as sensors or drug delivery systems (Otsuka et al., 2003).
Pharmaceutical and Biomedical Applications
Development of Enzyme Inhibitors and Therapeutics : Boronic acid compounds, including derivatives of this compound, have been explored for developing potent enzyme inhibitors, cancer therapy agents, and as mimics of antibodies for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Polymers for Biomedical Use : Boronic acid-containing polymers are valuable in various biomedical applications, including treatments for HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them versatile in medical applications (Cambre & Sumerlin, 2011).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (such as this compound) transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it contributes to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is likely to have certain chemical properties, such as stability under mild conditions and functional group tolerance . These properties could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the success of Suzuki-Miyaura cross-coupling reactions can depend on factors such as the choice of catalyst and the reaction conditions .
Safety and Hazards
The safety information for “[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEISZSOTYMTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408428-32-8 |
Source
|
Record name | [2-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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